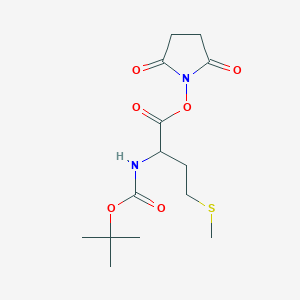

Boc-Met-OSu

説明

The exact mass of the compound Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZJWSPKNYONIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3845-64-5 | |

| Record name | N-Hydroxysuccinimidyl t-butoxycarbonylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of the Succinimidyl Ester (OSu) Group in Boc-Met-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of N-t-butoxycarbonyl-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu). We will delve into the chemical principles governing its reactivity, present methodologies for its use in peptide synthesis and bioconjugation, and provide illustrative data for reaction performance.

Core Concepts: The Chemistry of this compound

This compound is a protected and activated amino acid derivative designed for the efficient formation of amide bonds. Its structure comprises three key components:

-

L-Methionine (Met): The core amino acid, featuring a thioether side chain. This side chain can be susceptible to oxidation, a factor to consider during synthesis and cleavage steps.

-

t-Butoxycarbonyl (Boc) Group: A protecting group attached to the N-terminus (the primary amine) of the methionine. The Boc group is acid-labile, meaning it is stable under neutral and basic conditions but can be selectively removed with an acid like trifluoroacetic acid (TFA). This prevents the amine from participating in unwanted side reactions during the coupling process.

-

N-Hydroxysuccinimide (OSu) Ester: The OSu group, also known as a succinimidyl ester, is the key functional component for activating the C-terminal carboxylic acid of the methionine.

The primary function of the OSu group is to act as an excellent leaving group . It converts the relatively unreactive carboxyl group of methionine into a highly reactive "active ester." This electrophilic ester is susceptible to nucleophilic attack by primary amines, such as the N-terminus of a growing peptide chain or the ε-amino group of a lysine residue in a protein. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a water-soluble byproduct, which is generally easy to remove during purification.

Reaction Mechanism and Signaling Pathway

The fundamental reaction involving this compound is a nucleophilic acyl substitution. A primary amine acts as the nucleophile, attacking the carbonyl carbon of the OSu ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide anion to form the final amide product.

Caption: General reaction pathway of this compound with a primary amine.

Quantitative Data and Performance

While specific performance can vary depending on the substrate and reaction conditions, the use of OSu esters generally results in high coupling efficiencies. Below are tables summarizing expected performance characteristics for this compound in common applications. Note: This data is illustrative and based on typical outcomes for NHS-ester couplings in peptide synthesis.

Table 1: Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

| Coupling Partner (N-terminal amine) | Coupling Time (min) | Typical Yield (%) | Notes |

| Glycine | 30 - 60 | >99% | Sterically unhindered, fast reaction. |

| Alanine | 30 - 60 | >99% | Generally high efficiency. |

| Valine | 60 - 120 | 98 - 99% | Steric hindrance may slow the reaction. |

| Proline | 60 - 120 | 97 - 99% | Secondary amine, slower kinetics. |

Table 2: Stability of this compound in Solution

| Solvent | pH | Half-life (at 25°C) | Notes |

| DMF (anhydrous) | N/A | Days | Stable when dry. |

| Aqueous Buffer | 7.0 | 4 - 5 hours | Hydrolysis is a competing reaction. |

| Aqueous Buffer | 8.0 | ~1 hour | Hydrolysis rate increases with pH. |

| Aqueous Buffer | 9.0 | < 10 minutes | Rapid hydrolysis at higher pH. |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the addition of a methionine residue to a growing peptide chain on a solid support using this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Piperidine (for Fmoc-based synthesis) or Trifluoroacetic acid (TFA) (for Boc-based synthesis)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection (Example for Fmoc-SPPS): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

-

Coupling:

-

Dissolve this compound (2.0 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add DIPEA (2.0 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for a single this compound coupling cycle in SPPS.

Protocol for Labeling a Protein in Solution

This protocol provides a general method for conjugating this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.8)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer. The buffer should not contain primary amines (e.g., Tris).

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution with gentle stirring. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point for optimization.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 30 minutes.

-

Purification: Remove the unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Analysis: Confirm the conjugation using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of Boc-Met) and HPLC.

Conclusion

The OSu group in this compound serves as a highly efficient activating agent for the carboxyl group of methionine, enabling the straightforward formation of stable amide bonds with primary amines. This reactivity, combined with the reliable protection afforded by the Boc group, makes this compound a valuable reagent for both solid-phase peptide synthesis and the bioconjugation of proteins and other molecules. Careful consideration of reaction conditions, particularly pH and the potential for methionine side-chain oxidation, is crucial for achieving high yields and purity in the final product.

An In-Depth Technical Guide to Boc-Met-OSu: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Boc-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu), a critical reagent in peptide synthesis and bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Chemical Properties

This compound is a white to off-white solid derivative of the amino acid L-methionine.[1] It is widely utilized in solid-phase peptide synthesis (SPPS) due to the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the highly reactive N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. The NHS ester facilitates efficient amide bond formation with primary amines under mild conditions.

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₂N₂O₆S | [1] |

| Molecular Weight | 346.40 g/mol | [1] |

| Melting Point | 120-128 °C | [2] |

| Optical Activity ([α]20/D) | -21.5 ± 2° (c = 2% in dioxane) | [2] |

| Solubility | Very slightly soluble (0.83 g/L at 25 °C); Soluble in DMSO and DMF | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [1][2] |

Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the Boc protecting group and the N-hydroxysuccinimide ester.

-

Boc Group Stability : The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions, making it compatible with a wide range of reaction conditions used in peptide synthesis.[] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[]

-

N-Hydroxysuccinimide (NHS) Ester Stability : N-hydroxysuccinimide esters are susceptible to hydrolysis, a reaction that is accelerated in aqueous and basic environments.[4][5] To prevent premature hydrolysis and maintain its reactivity, this compound should be stored in a desiccated environment at its recommended storage temperature of -20°C.[2][5]

Chemical Structure

This compound consists of an L-methionine core functionalized with a Boc group at the alpha-amino position and an N-hydroxysuccinimide ester at the carboxyl position. The structural formula and key identifiers are provided below.

Synonyms: Boc-L-methionine hydroxysuccinimide ester, N-α-t-Boc-L-methionine N-hydroxysuccinimide ester[4]

Structural Identifiers:

-

SMILES: CSCC--INVALID-LINK--OC(C)(C)C)C(=O)ON1C(=O)CCC1=O[2]

-

InChI: 1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1[2]

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for the incorporation of methionine residues into a growing peptide chain during Boc-strategy solid-phase peptide synthesis. The following is a detailed, generalized protocol for a single coupling cycle using this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Kaiser test kit (for monitoring coupling completion)

Protocol:

-

Resin Swelling: The peptide-resin is initially swelled in a suitable solvent, typically DCM or DMF, for 30-60 minutes to ensure optimal reaction kinetics.

-

Boc Deprotection:

-

The swelled resin is treated with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.

-

The resin is then washed thoroughly with DCM to remove excess TFA and the cleaved Boc-group byproducts.

-

-

Neutralization:

-

The resin is treated with a 10% solution of DIPEA in DMF for 5-10 minutes to neutralize the protonated N-terminal amine.

-

This step is repeated to ensure complete neutralization.

-

The resin is subsequently washed with DMF to remove excess base.

-

-

Coupling with this compound:

-

A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.

-

This solution is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring and Washing:

-

The completion of the coupling reaction is monitored using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), the coupling step may be repeated.

-

Once the coupling is complete, the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid.

Caption: Workflow for a single coupling cycle in Boc-SPPS using this compound.

Conclusion

This compound is an indispensable reagent for the synthesis of methionine-containing peptides. Its well-defined chemical properties and reactivity profile, when coupled with optimized protocols, enable the efficient and reliable construction of complex peptide sequences. A thorough understanding of its stability and handling requirements is crucial for maximizing its effectiveness in the laboratory. This guide provides the foundational knowledge required for the successful application of this compound in peptide research and development.

References

Boc-L-methionine N-hydroxysuccinimide Ester: A Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-methionine N-hydroxysuccinimide (NHS) ester is a pivotal reagent in modern bioconjugation and synthetic chemistry. This derivative of the essential amino acid L-methionine is strategically modified with two key chemical moieties: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an N-hydroxysuccinimide ester activating the carboxyl group. This dual functionality makes it an invaluable tool for the precise incorporation of methionine into synthetic peptides and for the covalent modification of proteins and other biomolecules.

The Boc group provides a robust yet readily cleavable shield for the amino terminus, preventing unwanted side reactions during chemical synthesis. It is stable under a variety of conditions but can be efficiently removed with moderate acid treatment. The NHS ester, on the other hand, is a highly reactive group that readily couples with primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein) under mild aqueous conditions to form a stable and irreversible amide bond.[][2][3] This high reactivity and selectivity for amines make Boc-L-methionine NHS ester a preferred choice for labeling proteins, preparing antibody-drug conjugates, and as a building block in solid-phase peptide synthesis (SPPS).[3][4][5]

This technical guide provides an in-depth overview of the core applications of Boc-L-methionine N-hydroxysuccinimide ester, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in its effective utilization.

Data Presentation

The following tables summarize key quantitative parameters relevant to the use of Boc-L-methionine N-hydroxysuccinimide ester in its primary applications. These values are representative and may require optimization for specific molecular contexts.

Table 1: Reaction Conditions for Protein Labeling with Boc-L-methionine NHS Ester

| Parameter | Recommended Value | Notes |

| pH | 7.2 - 8.5 | The rate of aminolysis is favored over hydrolysis in this range.[][2] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive proteins.[] |

| Reaction Time | 30 minutes - 4 hours | Dependent on the concentration of reactants and the specific protein.[][6] |

| Solvent | Aqueous buffers (PBS, Borate, Bicarbonate) | A small amount of a water-miscible organic solvent (e.g., DMSO, DMF) can be used to dissolve the NHS ester.[6] |

| Molar Excess of NHS Ester | 5 - 20 fold | The optimal excess depends on the desired degree of labeling and protein concentration.[6] |

Table 2: Hydrolytic Stability of N-hydroxysuccinimide Esters in Aqueous Solution

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 4°C | ~4 - 5 hours |

| 8.6 | 4°C | ~10 minutes |

Data is for NHS esters in general and highlights the importance of timely reactions, especially at higher pH.[2]

Table 3: Typical Parameters for Boc-Solid Phase Peptide Synthesis (SPPS)

| Parameter | Typical Value/Reagent | Notes |

| Resin | Merrifield, PAM | Commonly used for Boc-SPPS.[7] |

| Boc Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Typically a 5-minute prewash followed by a 15-25 minute reaction.[7] |

| Coupling Reagents | DCC/HOBt, HBTU/HATU | Used to activate the carboxyl group for amide bond formation. |

| Neutralization | 10% Diisopropylethylamine (DIEA) in DMF | Required after the acidic deprotection step to liberate the free amine. |

| Coupling Time | 1 - 2 hours | Can be monitored using tests like the Kaiser test. |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Strong acids required to cleave the peptide from the resin and remove side-chain protecting groups.[4][5] |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Boc-L-methionine NHS Ester

This protocol outlines a general method for the covalent labeling of primary amines in a protein with Boc-L-methionine NHS ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Boc-L-methionine N-hydroxysuccinimide ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the Boc-L-methionine NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

-

Purification: Remove the unreacted NHS ester and byproducts (N-hydroxysuccinimide) by gel filtration using a desalting column or by dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling using methods such as mass spectrometry.

Protocol 2: General Procedure for Incorporating Boc-L-methionine into a Peptide using Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of Boc-L-methionine into a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-methionine N-hydroxysuccinimide ester

-

Dichloromethane (DCM)

-

50% TFA in DCM (Deprotection solution)

-

10% DIEA in N,N-Dimethylformamide (DMF) (Neutralization solution)

-

DMF (Wash solvent)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with the deprotection solution (50% TFA in DCM) for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (10% DIEA in DMF) for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Coupling:

-

Dissolve Boc-L-methionine N-hydroxysuccinimide ester (typically 2-4 equivalents relative to the resin substitution) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Caption: Workflow for labeling proteins with Boc-L-methionine NHS ester.

Caption: A single cycle of Boc-SPPS for incorporating a methionine residue.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester (CAS: 3845-64-5)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester, identified by CAS number 3845-64-5, is a pivotal reagent in the field of peptide chemistry.[1][2] Commonly known by its synonyms Boc-Met-OSu and Boc-L-methionine hydroxysuccinimide ester, this compound is an activated form of the amino acid L-methionine, engineered for efficient incorporation into peptide chains.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. This pre-activation makes it highly reactive towards primary amines under mild conditions, facilitating the formation of a stable amide bond.

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy.[3] This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The Boc group serves as a temporary protecting group for the N-terminus, which can be removed with moderate acid, while the NHS ester facilitates the coupling reaction.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester is presented in the tables below for ease of reference and comparison.

| Identifier | Value |

| CAS Number | 3845-64-5 |

| Molecular Formula | C14H22N2O6S[1] |

| Molecular Weight | 346.40 g/mol [1] |

| InChI Key | PCZJWSPKNYONIM-VIFPVBQESA-N |

| Canonical SMILES | CSCC--INVALID-LINK--C(=O)ON1C(=O)CCC1=O[2][4] |

Table 1: Chemical Identifiers

| Property | Value |

| Physical Form | White to off-white powder or crystals |

| Melting Point | 120-128 °C |

| Optical Activity | [α]20/D −21.5±2°, c = 2% in dioxane |

| Storage Temperature | −20°C |

Table 2: Physical Properties

Mechanism of Action and Biological Role

The primary mechanism of action of N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester is chemical rather than biological. Its utility is derived from its chemical reactivity in peptide synthesis. The N-hydroxysuccinimide ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of a growing peptide chain. This results in the formation of a stable peptide bond.

Currently, there is no scientific evidence to suggest that this compound itself has any direct biological activity or modulates specific signaling pathways. Its role in a biological context is indirect, serving as a crucial building block for the synthesis of peptides that may possess biological functions.

The biological significance of this compound is intrinsically linked to its parent molecule, L-methionine. L-methionine is an essential amino acid with diverse and critical roles in cellular metabolism and signaling.[5][6][7][8][9] Key pathways involving methionine include:

-

Protein Synthesis: As a proteinogenic amino acid, it is a fundamental component of proteins.[9]

-

One-Carbon Metabolism: Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is essential for the methylation of DNA, RNA, proteins, and lipids.[5][8]

-

Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, to cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH).[8]

-

Polyamine Synthesis: SAM is also a key molecule in the synthesis of polyamines, which are crucial for cell growth and proliferation.[8]

The signaling roles of methionine and its metabolites are complex and are areas of active research, with connections to nutrient sensing, mTOR signaling, and cellular responses to oxidative stress.[5][6][7]

Below is a simplified representation of the central role of L-methionine in cellular metabolism.

Caption: Simplified overview of L-methionine metabolism.

Experimental Protocols

The following section details a representative experimental protocol for the use of N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester in a standard Boc solid-phase peptide synthesis workflow.

General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide using Boc chemistry on a solid support follows a cyclical process. The general workflow is depicted below.

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Protocol for a Coupling Step with this compound

This protocol outlines the procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester (this compound)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Boc group of the peptide-resin has been removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for approximately 30 minutes.

-

Wash the deprotected resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove residual TFA and prepare for the coupling reaction.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DMF (v/v) for 2 x 5 minutes.

-

Wash the resin again with DMF (3 x 1 min) to remove excess DIPEA.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-3 equivalents of this compound (relative to the initial resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound solution to the swollen, neutralized peptide-resin in the reaction vessel.

-

Add 1 equivalent of DIPEA to the reaction mixture. This is to scavenge any acid that may be formed during the reaction.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative ninhydrin test (the beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete coupling reaction.

-

-

Post-Coupling Wash:

-

Once the coupling reaction is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection step in the synthesis cycle or for final cleavage if it is the terminal amino acid.

-

Note on Methionine-Containing Peptides:

When working with methionine-containing peptides, it is crucial to be aware of the potential for oxidation of the sulfur-containing side chain to methionine sulfoxide, particularly during the final cleavage step with strong acids. The inclusion of scavengers, such as thioanisole or ethanedithiol, in the cleavage cocktail is recommended to minimize this side reaction.[10]

Safety and Handling

N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester (CAS: 3845-64-5) is a well-characterized and indispensable reagent for the synthesis of methionine-containing peptides via Boc-SPPS. Its pre-activated nature allows for efficient and reliable peptide bond formation. While the compound itself does not possess known direct biological activity, it provides a gateway to synthesizing a vast array of peptides with potential therapeutic and research applications, leveraging the important biological roles of the L-methionine residue. A thorough understanding of its chemical properties and the nuances of Boc-SPPS is essential for its successful application in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. N-Boc-L-methionine N-succinimidyl ester, 97% | Fisher Scientific [fishersci.ca]

- 3. chempep.com [chempep.com]

- 4. N-(tert-Butoxycarbonyl)-L-methionine N-Succinimidyl Ester 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 6. Sensing and Signaling of Methionine Metabolism. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

The Core Mechanism of Boc-Met-OSu in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for utilizing N-α-tert-Butyloxycarbonyl-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu) in peptide synthesis. This pre-activated amino acid derivative offers a streamlined approach for the incorporation of methionine residues into peptide chains, a critical step in the development of novel therapeutics and research tools.

Introduction to this compound and its Role in Peptide Synthesis

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains from individual amino acid building blocks. The process relies on the precise formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. To achieve this with high fidelity, protecting groups and activation strategies are employed.

This compound is a derivative of the amino acid L-methionine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual modification serves two crucial purposes:

-

Boc Protection: The acid-labile Boc group prevents the amino terminus of the methionine from participating in unwanted side reactions during the coupling process. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle in solid-phase peptide synthesis (SPPS).[2]

-

OSu Activation: The N-hydroxysuccinimide ester is a highly effective activating group.[1] It converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amino group of the growing peptide chain, facilitating the formation of a stable peptide bond under mild conditions.[1]

The use of pre-activated esters like this compound simplifies the coupling process by eliminating the need for in-situ activation steps, which can sometimes lead to side reactions and reduced yields.[1]

The Core Mechanism of Action

The fundamental mechanism of this compound in peptide coupling is a nucleophilic acyl substitution reaction. The process can be broken down into the following key steps:

-

Nucleophilic Attack: The free N-terminal amine of the growing peptide chain, typically anchored to a solid support in SPPS, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the OSu-activated methionine.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the stable N-hydroxysuccinimide anion departs as a leaving group.

-

Peptide Bond Formation: The result is the formation of a new peptide bond, incorporating the methionine residue into the peptide chain. The N-terminus of the newly added methionine remains protected by the Boc group.

This mechanism is highly efficient and generally proceeds with minimal racemization at the chiral center of the methionine residue.

Quantitative Data on Coupling Performance

While specific quantitative data for this compound is not extensively published in direct comparative studies, the performance of OSu-activated amino acids is well-characterized. The following tables provide a summary of typical coupling efficiencies and a comparison with other common coupling reagents. It is important to note that actual yields can vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Typical Performance of Boc-Amino Acid-OSu in SPPS

| Parameter | Typical Value | Notes |

| Coupling Efficiency (per step) | >99% | For most standard amino acids under optimized conditions. Can be slightly lower for sterically hindered residues. |

| Reaction Time | 1 - 4 hours | Dependent on the concentration of reactants and the steric hindrance of the coupling partners. |

| Racemization | Very Low | The use of pre-activated esters like OSu generally minimizes epimerization. |

| Side Reactions | Low | The primary side reaction is hydrolysis of the active ester by residual water. |

Table 2: Comparative Overview of Common Coupling Strategies

| Coupling Reagent/Method | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Boc-AA-OSu (Pre-activated) | >99 | Simple protocol, reduced side reactions from in-situ activation. | Higher cost of pre-activated amino acid. |

| HBTU/HATU | >95 | High efficiency, fast reaction times. | Higher cost, potential for side reactions if not used correctly. |

| EDC/HOBt | 90-98 | Cost-effective, versatile. | Formation of urea byproducts that need to be removed. |

| DIC/HOBt | 90-98 | Byproduct (DIU) is soluble in common solvents. | Potential for racemization if not optimized. |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Resin with a free N-terminal amine (e.g., Rink Amide, Wang, or Merrifield resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc-based deprotection if applicable)

-

Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, thioanisole)

-

Reagents for monitoring (e.g., Kaiser test reagents)

General Workflow for Boc-SPPS

The synthesis of a peptide using this compound follows a cyclical process of deprotection, washing, coupling, and washing.

Detailed Coupling Protocol

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine. If the previous amino acid was also Boc-protected, perform a deprotection step using a solution of 25-50% TFA in DCM for 20-30 minutes.[3]

-

Washing and Neutralization: Thoroughly wash the deprotected resin with DCM and then DMF to remove residual acid. Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF.[4]

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the swollen and neutralized resin.

-

Agitate the reaction mixture at room temperature for 1 to 4 hours.

-

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.

Final Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. In Boc-based synthesis, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] Due to the susceptibility of methionine to oxidation, it is crucial to include scavengers in the cleavage cocktail. A common cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and ethanedithiol.

Potential Side Reactions and Mitigation

The primary side reaction of concern when working with methionine-containing peptides is the oxidation of the thioether side chain.[5]

-

Oxidation to Methionine Sulfoxide: This can occur during synthesis, cleavage, or storage. It is a reversible oxidation.

-

Oxidation to Methionine Sulfone: Further oxidation of the sulfoxide leads to the irreversible formation of methionine sulfone.

Mitigation Strategies:

-

Use of Scavengers: During the acidic cleavage step, the use of scavengers like thioanisole and ethanedithiol is essential to prevent oxidation.[3]

-

Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can help minimize oxidation during the coupling steps.

-

Storage Conditions: Store this compound and the final peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize oxidation.

Role of Methionine in Signaling Pathways

Methionine residues in peptides and proteins are not merely structural components; they play active roles in cellular signaling, particularly in redox-sensitive pathways. The reversible oxidation of methionine to methionine sulfoxide acts as a molecular switch, modulating protein function in response to oxidative stress.[6]

This "methionine redox cycle" is a key mechanism for antioxidant defense and the regulation of various cellular processes. For instance, the oxidation of specific methionine residues in G-protein coupled receptors (GPCRs) or their downstream effectors can alter their signaling activity.

The synthesis of methionine-containing peptides using this compound provides researchers with valuable tools to probe these redox-sensitive signaling pathways and to develop novel therapeutics that can modulate these processes.

Conclusion

This compound is a highly effective and convenient reagent for the incorporation of methionine into synthetic peptides. Its pre-activated nature simplifies the coupling process in solid-phase peptide synthesis, leading to high yields and minimal side reactions when appropriate protocols are followed. A thorough understanding of its mechanism of action, potential side reactions, and the biological significance of methionine is crucial for its successful application in research and drug development. By leveraging the principles and protocols outlined in this guide, scientists can confidently utilize this compound to advance their peptide-based projects.

References

- 1. benchchem.com [benchchem.com]

- 2. pentelutelabmit.com [pentelutelabmit.com]

- 3. chempep.com [chempep.com]

- 4. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide on the Solubility and Stability of Boc-Met-OSu in Different Solvents

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu), a critical reagent for researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation. Understanding these properties is essential for the effective storage, handling, and application of this compound to ensure experimental reproducibility and success.

Physicochemical Properties

This compound is a derivative of the amino acid L-methionine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and an N-hydroxysuccinimide (OSu) ester on the carboxyl group. This structure renders it an activated building block for amide bond formation.

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₆S |

| Molecular Weight | 346.40 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 120-128 °C[1] |

Solubility Profile of this compound

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility | Remarks and Applications |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 25 mg/mL | A common solvent for peptide coupling reactions, providing excellent solvation for reactants. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | > 20 mg/mL | Effective for preparing stock solutions; its low toxicity makes it suitable for some biological applications. |

| Dichloromethane (DCM) | Chlorinated | Soluble | > 10 mg/mL | Frequently used in solid-phase peptide synthesis (SPPS) and for workup procedures due to its volatility. |

| Tetrahydrofuran (THF) | Ether | Soluble | > 10 mg/mL | A versatile solvent in organic synthesis. |

| Acetonitrile (ACN) | Nitrile | Moderately Soluble | 5 - 10 mg/mL | Often used as a component of the mobile phase in reversed-phase HPLC for purification and analysis. |

| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | < 5 mg/mL | Typically used during extraction and purification steps rather than as a primary reaction solvent. |

| Water | Aqueous | Poor / Insoluble | < 0.1 mg/mL | The hydrophobic nature of the Boc group significantly limits its solubility in aqueous media. |

Stability Profile of this compound

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional moieties: the N-hydroxysuccinimide ester and the tert-butoxycarbonyl protecting group. The methionine side chain is also susceptible to oxidation.

Table 2: Stability of this compound under Various Conditions

| Condition | Primary Degradation Pathway(s) | Impact on Stability | Recommendations for Handling and Storage |

| Moisture/Aqueous Solutions | Hydrolysis of the NHS ester to Boc-Met-OH. | The NHS ester is highly susceptible to hydrolysis, especially at neutral to basic pH. | Store in a desiccated environment at -20°C. Use anhydrous solvents for reactions. Prepare aqueous solutions immediately before use. |

| Acidic Conditions (e.g., TFA, HCl) | Cleavage of the Boc protecting group. | The Boc group is labile to strong acids, which is the basis for its removal in peptide synthesis. | Avoid exposure to acidic conditions unless deprotection is intended. |

| Basic Conditions (e.g., strong amines, hydroxide) | Rapid hydrolysis of the NHS ester. Potential for Boc group cleavage under harsh basic conditions. | The NHS ester is rapidly cleaved. While the Boc group is generally base-stable, some studies report its removal under specific strong basic conditions.[2] | Avoid strongly basic conditions to maintain the integrity of the NHS ester. |

| Protic Solvents (e.g., alcohols) | Solvolysis of the NHS ester. | Slower than hydrolysis but can lead to the formation of the corresponding methyl or ethyl ester, reducing coupling efficiency. | Prefer aprotic solvents for storage and reactions. |

| Oxidizing Agents | Oxidation of the methionine sulfur. | The thioether in the methionine side chain can be oxidized to a sulfoxide or sulfone. | Avoid unnecessary exposure to air and oxidizing reagents. Store under an inert atmosphere for long-term stability. |

| Elevated Temperature | Thermal decomposition. | Can accelerate all degradation pathways. | Store at recommended low temperatures (-20°C). Allow the reagent to warm to room temperature before opening to prevent moisture condensation. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol employs the widely accepted shake-flask method to determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Anhydrous solvents of interest (e.g., DMF, DMSO, DCM, ACN, EtOAc)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and 0.22 µm syringe filters

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume (e.g., 2 mL) of each test solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure that equilibrium is reached.

-

Sample Collection: Cease agitation and allow the vials to stand at the same constant temperature for at least 4 hours to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any particulate matter.

-

Quantification (Gravimetric Method): a. Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation. b. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. c. Weigh the vial to determine the mass of the dissolved solid.

-

Quantification (HPLC Method): a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration within the range of the calibration curve. c. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

Calculation: Express the solubility in mg/mL or Molarity.

Protocol for Stability Assessment

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time.

Materials:

-

This compound

-

Solvents or buffers for stability testing

-

HPLC-grade vials

-

Constant temperature chamber or water bath

-

HPLC system with a UV detector (e.g., monitoring at 214 nm and 260 nm, the latter for released NHS)

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the test solvent (e.g., ACN/water mixture, buffered solution at a specific pH) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solution into several sealed HPLC vials and store them under the desired test conditions (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the test condition.

-

HPLC Analysis: Immediately inject the sample into the HPLC system. The method should be capable of separating the intact this compound from its potential degradation products, such as Boc-Met-OH and N-hydroxysuccinimide.

-

Data Evaluation: a. Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0). b. Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key chemical pathways involved in the degradation of this compound.

Caption: A flowchart of the experimental protocol for determining the equilibrium solubility of this compound.

Caption: A diagram illustrating the main chemical degradation pathways for this compound.

References

Proper Storage and Handling of Boc-Met-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage and handling conditions for N-α-tert-Butoxycarbonyl-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu). Adherence to these guidelines is critical for ensuring the stability, reactivity, and successful application of this reagent in peptide synthesis and other bioconjugation techniques.

Chemical and Physical Properties

This compound is a white to off-white solid widely used as a building block in solid-phase peptide synthesis (SPPS). Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₆S[1] |

| Molecular Weight | 346.40 g/mol [1] |

| Melting Point | 120-128 °C[1] |

| Appearance | Solid[1] |

| Solubility | Soluble in organic solvents such as Dioxane, DMF, and DCM. |

| Optical Activity | [α]20/D −21.5±2°, c = 2% in dioxane[1] |

Optimal Storage Conditions

Proper storage is paramount to prevent the degradation of this compound, which can lead to failed syntheses and impure products. The primary factors to control are temperature and moisture.

Temperature

The recommended storage temperature for this compound is -20°C .[1] Storing at this temperature minimizes the rate of degradation. For long-term storage, maintaining a consistent and low temperature is crucial. While the material may be shipped at room temperature, it should be transferred to a -20°C freezer upon receipt for long-term stability.[2]

Moisture

This compound is moisture-sensitive . The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which cleaves the active ester and renders the reagent inactive for coupling reactions.[3][4] Therefore, it is essential to store this compound in a dry environment.

Key recommendations for moisture control include:

-

Store in a tightly sealed container.

-

The use of a desiccator is highly recommended.[5]

-

Before opening a refrigerated container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[6][7]

-

After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.

Light

Quantitative Stability Data (General Considerations)

Quantitative stability data for this compound is not extensively published. However, the stability of N-hydroxysuccinimide esters, in general, is known to be influenced by pH and the presence of nucleophiles.

-

Hydrolysis: The rate of hydrolysis of NHS esters is pH-dependent, with a significant increase in rate at higher pH values.[4] In aqueous buffers, the hydrolysis of NHS esters can be a significant competing reaction to the desired amination.[10] At pH 6, NHS esters are considered relatively stable for several hours, while at pH 7 and above, the rate of hydrolysis increases.[11]

-

Shelf Life: When stored under the recommended conditions (-20°C, dry, dark), lyophilized this compound can be stable for several years.[7] However, once a container is opened, its shelf life may be reduced due to potential exposure to moisture and air.

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation. |

| Moisture | Store in a desiccator, warm to RT before opening. | Prevents hydrolysis of the active NHS ester.[3][4] |

| Light | Store in the dark or in an amber vial. | Prevents potential photodegradation. |

Handling Procedures and Personal Protective Equipment (PPE)

Safe and proper handling of this compound is essential to protect researchers and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound powder:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A dust mask (e.g., N95) is recommended to avoid inhalation of the powder.

General Handling

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

As peptides containing methionine are prone to oxidation, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage after opening.[5]

-

Weigh out the desired amount of reagent quickly and reseal the container promptly to minimize exposure to atmospheric moisture.[7]

Experimental Protocols

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol for the coupling of this compound to a resin-bound peptide.

Boc-SPPS Coupling Protocol for this compound

This protocol outlines the key steps for incorporating a methionine residue into a growing peptide chain on a solid support using this compound.

Methodology:

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine following the removal of the previous Boc protecting group.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group.[12][13]

-

Washing: Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF) to remove residual TFA and prepare for the coupling step.

-

Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF.[13]

-

Coupling:

-

Dissolve this compound (typically 1.5 to 2.0 equivalents relative to the resin substitution) in DMF.

-

Add the this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Next Cycle: If the coupling is complete, the resin is ready for the deprotection step of the next amino acid in the sequence or for final cleavage from the resin if the synthesis is complete.

Potential Side Reactions and Mitigation

The methionine side chain is susceptible to certain side reactions during SPPS, particularly under acidic conditions.

Oxidation

The thioether side chain of methionine can be oxidized to methionine sulfoxide. This is a particular risk during the final cleavage from the resin.[14][15]

-

Mitigation: The use of scavengers in the cleavage cocktail is crucial. For methionine-containing peptides, a cleavage cocktail such as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/dimethylsulfide/ammonium iodide/water) can help prevent oxidation.[16]

S-Alkylation

During the acidic conditions of Boc deprotection, the tert-butyl cation that is formed can alkylate the methionine side chain.[15][16]

-

Mitigation: The addition of a scavenger such as dithioethane (DTE) to the deprotection solution can trap the tert-butyl cations and prevent this side reaction.[16]

Conclusion

The successful use of this compound in research and development hinges on meticulous attention to its storage and handling. By maintaining a low-temperature, moisture-free, and dark environment, the integrity of the reagent can be preserved. Implementing proper handling procedures and being aware of potential side reactions and their mitigation strategies will enable researchers to achieve reliable and reproducible results in the synthesis of methionine-containing peptides.

References

- 1. This compound 3845-64-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Hydroxysuccinimide active ester [schem.jp]

- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 5. genscript.com [genscript.com]

- 6. peptide.com [peptide.com]

- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 8. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

Boc-Met-OSu molecular weight and formula

This guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu), a key reagent in bioconjugation and peptide synthesis. It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental applications, and relevant biochemical pathways.

Core Properties of this compound

This compound is an amine-reactive building block used for the introduction of a protected methionine residue. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the α-amine of methionine, which can be readily removed under acidic conditions. The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group that reacts with primary and secondary amines to form stable amide bonds.

| Property | Value | Citations |

| Molecular Weight | 346.40 g/mol | [1][2] |

| Molecular Formula | C14H22N2O6S | [2][3][4] |

| CAS Number | 3845-64-5 | [3][4] |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Experimental Protocols

The primary application of this compound is in the modification of proteins, peptides, and other amine-containing molecules. The following protocol outlines a general procedure for the labeling of a protein with this compound.

Objective: To conjugate this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

This compound

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., Tris or glycine)

-

Size-exclusion chromatography column for purification

Methodology:

-

Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution. This should be done immediately before use due to the hydrolytic instability of the OSu ester.

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) that would compete with the labeling reaction. The pH of the reaction buffer should be between 7.2 and 8.0 to ensure the primary amines of the protein are sufficiently nucleophilic.

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing during incubation is recommended.

-

Quenching: Add a quenching reagent, such as Tris or glycine, to a final concentration of approximately 50 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography. The labeled protein will elute in the initial fractions, while the smaller molecules will be retained on the column.

-

Characterization: The degree of labeling can be determined using various analytical techniques, such as mass spectrometry (to measure the mass shift) or by cleaving the Boc group and quantifying the free methionine.

Reaction Workflow

The following diagram illustrates the workflow for the conjugation of this compound to a protein.

Signaling Pathway Context

While this compound is a synthetic tool and not directly involved in natural signaling pathways, the methionine residue it introduces is of significant biological relevance. Methionine is an essential amino acid that plays a crucial role in protein synthesis and is the precursor for S-adenosylmethionine (SAM). SAM is a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids, which are key regulatory events in numerous signaling pathways, including those governing gene expression and cellular metabolism. The ability to introduce a protected methionine at specific sites in a protein allows for the study of these processes with greater control.

The following diagram illustrates the fundamental reaction of this compound with a primary amine on a target molecule.

References

Safety and Handling of Boc-Met-OSu: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Application of N-α-Boc-L-methionine N-hydroxysuccinimide ester.

This technical guide provides comprehensive safety and handling information for Boc-Met-OSu (N-α-tert-butyloxycarbonyl-L-methionine N-hydroxysuccinimide ester), a crucial reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the integrity of experimental results. This document details the material's properties, potential hazards, proper handling procedures, and emergency measures, and includes a representative experimental protocol for its use in peptide coupling reactions.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] It is a derivative of the amino acid L-methionine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This dual functionality makes it an efficient building block for the incorporation of methionine into peptide chains.

| Property | Value | References |

| CAS Number | 3845-64-5 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₆S | [1][2] |

| Molecular Weight | 346.40 g/mol | [1][2] |

| Melting Point | 120-128 °C | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in organic solvents such as Dioxane, Dimethylformamide (DMF), and Dichloromethane (DCM). | [2] |

Safety Precautions and Hazard Identification (MSDS Summary)

Hazard Identification: Based on data for similar compounds, this compound should be considered a hazardous substance.[3] The primary hazards are associated with potential irritation to the skin, eyes, and respiratory tract. Ingestion may be harmful.[3]

| Hazard Category | Description |

| Acute Toxicity, Oral | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory tract irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.[2]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2]

-

Respiratory Protection: Use a NIOSH-approved N95 (US) or equivalent dust mask.[2]

-

Skin and Body Protection: Laboratory coat.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[]

-

Recommended storage temperature is -20°C.[2]

-

Keep away from moisture and strong oxidizing agents.[]

-

The material is classified under Storage Class 11 (Combustible Solids).[2]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols: Peptide Coupling

This compound is primarily used for the incorporation of a Boc-protected methionine residue into a peptide chain during solid-phase or solution-phase peptide synthesis. The activated OSu ester reacts efficiently with the free amino group of another amino acid or a peptide.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (for Fmoc deprotection if applicable)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Coupling Reaction:

-

Dissolve this compound (1.5 - 2.0 equivalents relative to the resin substitution) in DMF.

-

Add DIPEA (1.5 - 2.0 equivalents) to the dissolved this compound.

-

Add the activation solution to the deprotected resin.

-

-

Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[5]

-

Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Spill and Disposal Management

Spill Management:

In case of a spill, avoid generating dust. Wear appropriate PPE, including a dust mask. Gently sweep the solid material into a designated hazardous waste container. Do not use water to clean up spills of the solid material as it is moisture-sensitive.

Disposal:

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable reagent for peptide synthesis, but its safe handling is crucial for protecting researchers and ensuring the reliability of experimental outcomes. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and a representative experimental protocol. Researchers should always consult the most recent safety information from their chemical supplier and adhere to their institution's safety guidelines when working with this and any other chemical reagent.

References

An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protection in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realm of peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption is attributed to its straightforward installation, stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[1][][3][4] This technical guide provides a comprehensive overview of the Boc protection mechanism, featuring detailed reaction pathways, quantitative data, explicit experimental protocols, and its pivotal role in drug development.

Core Principles and Mechanism